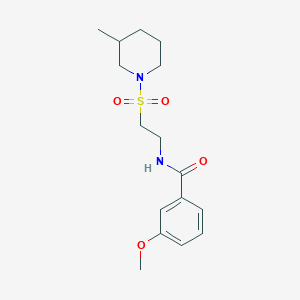![molecular formula C27H23FN4O2S B2491560 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 536705-79-0](/img/structure/B2491560.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on novel acetamide derivatives and their synthesis, molecular structure, chemical reactions, and properties has been a focus in medicinal chemistry due to their diverse biological activities. While direct studies on the specified compound may not be available, insights can be derived from similar compounds.
Synthesis Analysis
Synthesis routes for similar compounds often involve condensation reactions, employing various catalysis methods to achieve desired structures. For example, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity were synthesized through a series of reactions confirmed by 1H NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques like X-ray crystallography, NMR, and molecular docking studies. For example, the study of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one provided insights into its electronic and spatial structure, contributing to understanding its biological activity (Ivashchenko et al., 2019).
Chemical Reactions and Properties
The reactivity and functional group transformations in similar molecules are key areas of study. For instance, the formation and X-ray structure determination of specific pyrimidine derivatives highlight the importance of investigating chemical reactions to understand the behavior and potential applications of these compounds (Banfield et al., 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A series of (indol-3-yl)alkylamides, including compounds with benzyl or 4-fluorobenzyl moieties, demonstrated promising analgesic properties. This research highlights the potential of such compounds for pharmacological applications, specifically in pain management. The analgesic activity of these compounds was comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac. The findings suggest the potential of 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide analogs in the development of new analgesic agents (Fouchard et al., 2001).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, closely related to the compound , identified potential antiallergic properties. One study found that certain amides were significantly more potent than astemizole, a known antihistamine, in inhibiting histamine release and interleukin production, showcasing the therapeutic potential of these compounds in treating allergies (Menciu et al., 1999).
Anticancer Activity
The synthesis of fluoro substituted benzo[b]pyran derivatives, which include structural elements similar to the compound , has shown promising anti-lung cancer activity. These compounds exhibited significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting the potential for the development of new anticancer therapeutics (Hammam et al., 2005).
Antipsychotic Agents
In a study exploring 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds with structural similarities were found to have an antipsychotic-like profile without interacting with dopamine receptors. This suggests the potential of such compounds, including this compound, in the development of novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2S/c1-16-11-17(2)13-20(12-16)32-26(34)25-24(21-5-3-4-6-22(21)30-25)31-27(32)35-15-23(33)29-14-18-7-9-19(28)10-8-18/h3-13,30H,14-15H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZRURUWATTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)



![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)
![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)